

A Comprehensive Technical Guide to Boc-L-Val-L-Phe-OMe

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Compound of Interest

Compound Name: *Boc-L-Val-L-Phe-OMe*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(tert-butoxycarbonyl)-L-valyl-L-phenylalanine methyl ester (**Boc-L-Val-L-Phe-OMe**), a dipeptide intermediate crucial in synthetic peptide chemistry. This document details its chemical properties, a comprehensive synthesis protocol, and its role in research, particularly in the context of peptide-based drug discovery and the study of protein structure.

Core Compound Identification

Chemical Name: N-(tert-butoxycarbonyl)-L-valyl-L-phenylalanine methyl ester

CAS Number: 20902-47-0^[1]

Synonyms: Boc-Val-Phe-OMe, (S)-METHYL 2-((S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHYLBUTANAMIDO)-3-PHENYLPROPANOATE^[1]

Physicochemical and Structural Data

The following table summarizes the key quantitative data for **Boc-L-Val-L-Phe-OMe**, providing a clear reference for its physical and chemical properties.

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₀ N ₂ O ₅	PubChem[1]
Molecular Weight	378.5 g/mol	PubChem[1]
IUPAC Name	methyl (2S)-2-[[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate	PubChem[1]
SMILES	CC(C)--INVALID-LINK--N--INVALID-LINK--C(=O)OC)NC(=O)OC(C)(C)C	PubChem[1]
InChIKey	VVTQXNCFAHBZEU-HOTGVXAUSA-N	PubChem[1]

Synthesis of Boc-L-Val-L-Phe-OMe: Experimental Protocol

The synthesis of **Boc-L-Val-L-Phe-OMe** is achieved through the coupling of N-terminally protected Boc-L-Valine with the methyl ester of L-Phenylalanine. The following protocol is a standard solution-phase peptide synthesis method utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

- Boc-L-Valine
- L-Phenylalanine methyl ester hydrochloride
- Dicyclohexylcarbodiimide (DCC)
- N-methylmorpholine (NMM)

- Chloroform (CHCl₃)
- 5% Sodium Bicarbonate (NaHCO₃) solution
- Saturated Sodium Chloride (NaCl) solution
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- Deprotection of L-Phenylalanine methyl ester: Dissolve L-Phenylalanine methyl ester hydrochloride (0.01 mol) in chloroform (20 mL).
- Neutralization: Cool the solution to 0°C and add N-methylmorpholine (NMM) (0.01 mol) to neutralize the hydrochloride salt. Stir the reaction mixture for 15 minutes at 0°C.
- Activation of Boc-L-Valine: In a separate flask, dissolve Boc-L-Valine (0.01 mol) in chloroform (20 mL).
- Coupling Reaction: Add the Boc-L-Valine solution to the reaction mixture containing the free L-Phenylalanine methyl ester. Subsequently, add dicyclohexylcarbodiimide (DCC) (0.01 mol) to the mixture with continuous stirring.^[2]
- Reaction Monitoring: Allow the reaction to proceed for 24 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
 - Wash the residue with chloroform (30 mL) and combine the filtrate.
 - Wash the filtrate sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution.
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:

- Filter the solution to remove the drying agent.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- The crude **Boc-L-Val-L-Phe-OMe** can be further purified by recrystallization or column chromatography.

Role in Peptide Synthesis and Research

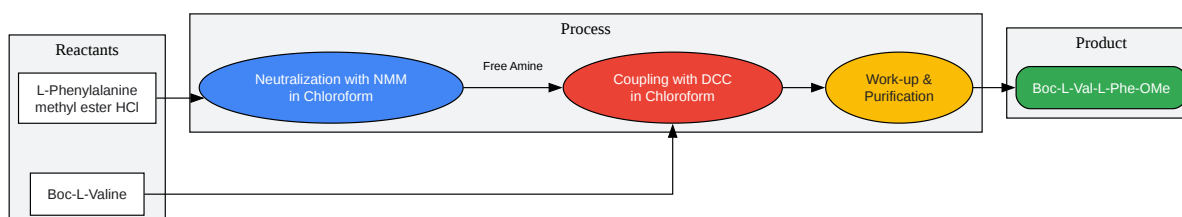
Boc-L-Val-L-Phe-OMe primarily serves as a dipeptide building block in the synthesis of larger, more complex peptides. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the N-terminus of the valine residue, preventing unwanted side reactions during subsequent peptide coupling steps. The methyl ester at the C-terminus of the phenylalanine residue allows for further elongation of the peptide chain after deprotection.

Interestingly, the Val-Phe sequence is found in the central hydrophobic core of the amyloid- β (A β) peptide, specifically at positions 18-19.[3] This makes **Boc-L-Val-L-Phe-OMe** and its analogs valuable tools for researchers studying the aggregation and fibril formation associated with Alzheimer's disease.[3]

Visualizations

Synthesis Workflow for Boc-L-Val-L-Phe-OMe

The following diagram illustrates the key steps in the synthesis of **Boc-L-Val-L-Phe-OMe**.

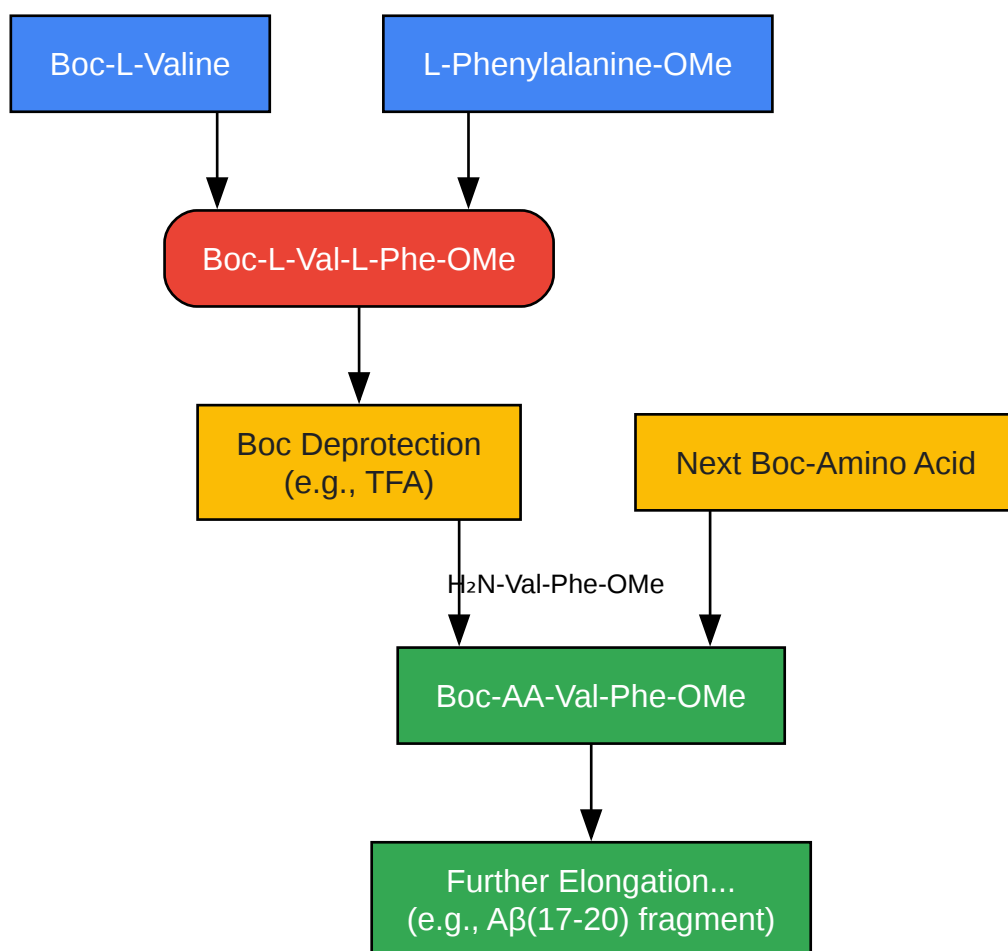


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Caption: Solution-phase synthesis of **Boc-L-Val-L-Phe-OMe**.

Logical Role as a Dipeptide Intermediate

This diagram shows the logical position of **Boc-L-Val-L-Phe-OMe** as an intermediate in the synthesis of a larger peptide.



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Caption: Role of **Boc-L-Val-L-Phe-OMe** in peptide elongation.

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References

- [1. Boc-L-Val-L-Phe-OMe | C₂₀H₃₀N₂O₅ | CID 14521608 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. ptfarm.pl \[ptfarm.pl\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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